

# An In-Depth Technical Guide to 1,2,4-Benzenetriamine Dihydrochloride

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## Compound of Interest

Compound Name: 1,2,4-Benzenetriamine  
dihydrochloride

Cat. No.: B1197292

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CAS Number: 615-47-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,4-Benzenetriamine dihydrochloride**, a versatile chemical compound with significant applications in materials science and as a precursor for various functional molecules. This document details its chemical and physical properties, synthesis methodologies, key applications, and safety information. Furthermore, it explores the potential biological activities and cellular mechanisms of closely related compounds, offering insights for researchers in drug development.

## Chemical and Physical Properties

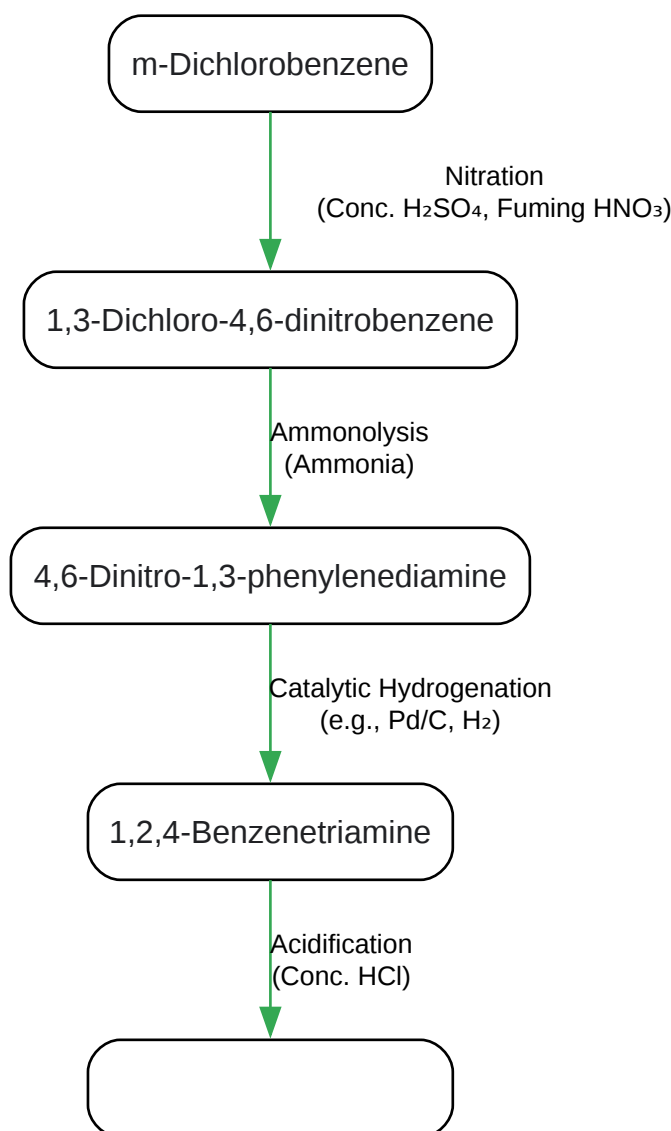
**1,2,4-Benzenetriamine dihydrochloride** is the salt form of 1,2,4-benzenetriamine, which enhances its stability and solubility in aqueous solutions.<sup>[1]</sup> The free base, 1,2,4-triaminobenzene, is highly susceptible to air oxidation.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **1,2,4-Benzenetriamine Dihydrochloride**

Property	Value	Reference(s)
CAS Number	615-47-4	[1]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> Cl <sub>2</sub> N <sub>3</sub>	[1]
Molecular Weight	196.08 g/mol	[1]
Appearance	Purple to orange to brown powder/crystals	[2][3]
Melting Point	290 °C	[4]
Boiling Point	342.5 °C at 760 mmHg	[4][5]
Solubility	Soluble in water	[6]
Storage Temperature	Room temperature, recommended <15°C in a cool, dark place under inert gas	[7][8]
Sensitivity	Air sensitive, hygroscopic	[7][8]

## Synthesis of 1,2,4-Benzenetriamine Dihydrochloride

A common and established method for synthesizing **1,2,4-Benzenetriamine dihydrochloride** is a multi-step process starting from m-dichlorobenzene.[1] This pathway involves nitration, ammonolysis, and catalytic hydrogenation.[1]



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**Caption:** Synthesis workflow for **1,2,4-Benzenetriamine dihydrochloride**.

## Experimental Protocol: Synthesis from m-Dichlorobenzene

This protocol is a composite of information from various sources describing the general steps. Specific conditions may require optimization.

Step 1: Nitration of m-Dichlorobenzene to 1,3-Dichloro-4,6-dinitrobenzene

- Reagents: m-Dichlorobenzene, concentrated sulfuric acid, fuming nitric acid.

- Procedure: In a suitable reactor, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled. m-Dichlorobenzene is added dropwise to the stirred acid mixture, maintaining a low temperature. After the addition is complete, the reaction temperature is carefully raised to complete the nitration. The reaction mixture is then poured onto ice, and the precipitated 1,3-dichloro-4,6-dinitrobenzene is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[9]

#### Step 2: Ammonolysis of 1,3-Dichloro-4,6-dinitrobenzene to 4,6-Dinitro-1,3-phenylenediamine

- Reagents: 1,3-Dichloro-4,6-dinitrobenzene, aqueous ammonia.
- Procedure: 1,3-Dichloro-4,6-dinitrobenzene is placed in a high-pressure reactor with aqueous ammonia. The reactor is sealed and heated to approximately 145-150 °C for 3.5-4 hours.[9] The molar ratio of 1,3-dichloro-4,6-dinitrobenzene to ammonia is typically in the range of 1:10 to 1:14.[9] After cooling, the resulting 4,6-dinitro-1,3-phenylenediamine is collected by filtration.

#### Step 3: Catalytic Hydrogenation of 4,6-Dinitro-1,3-phenylenediamine to 1,2,4-Benzenetriamine

- Reagents: 4,6-Dinitro-1,3-phenylenediamine, palladium on carbon (Pd/C) catalyst, deoxygenated distilled water, hydrogen gas.
- Procedure: 4,6-Dinitro-1,3-phenylenediamine, deoxygenated water, and a Pd/C catalyst (e.g., 5% by weight of the dinitro compound) are placed in a hydrogenation autoclave.[9] The reactor is purged with nitrogen and then pressurized with hydrogen to 1-1.5 MPa. The reaction is carried out at approximately 85 °C for 3-4 hours with stirring.[9] The hot reaction mixture is then filtered under a nitrogen atmosphere to remove the catalyst.

#### Step 4: Formation of **1,2,4-Benzenetriamine Dihydrochloride**

- Reagents: 1,2,4-Benzenetriamine solution from Step 3, concentrated hydrochloric acid.
- Procedure: To the filtrate containing 1,2,4-benzenetriamine, concentrated hydrochloric acid is added (typically in a volume ratio of 1:0.2 to 1:0.3 of amine solution to acid).[9] The dihydrochloride salt precipitates and can be collected by filtration, washed with a suitable solvent, and dried.

## Applications

**1,2,4-Benzenetriamine dihydrochloride** is a valuable building block in several areas of research and industry.

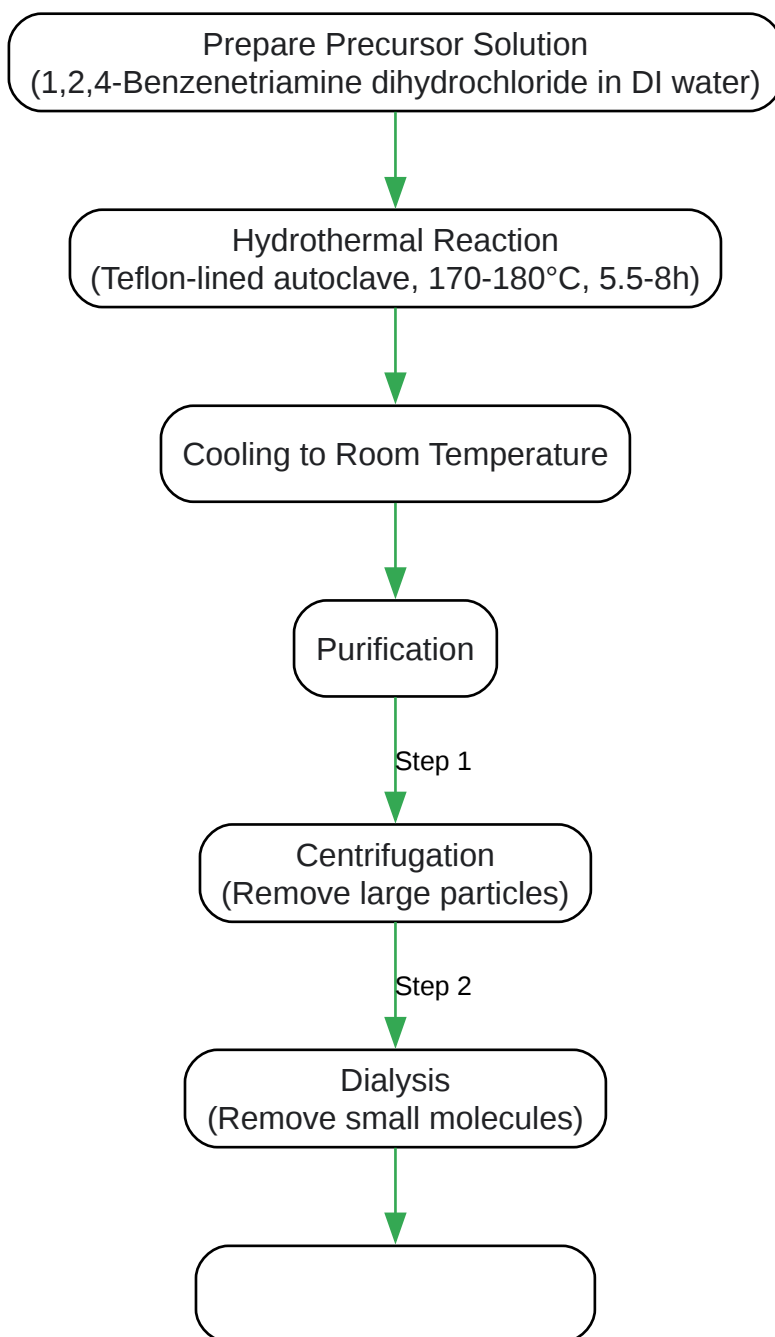
Table 2: Applications of **1,2,4-Benzenetriamine Dihydrochloride**

Application	Description	Reference(s)
Fluorescent Carbon Dots	Serves as a nitrogen-rich precursor for the synthesis of multicolor fluorescent carbon dots, which have applications in white-light-emitting diodes and as fluorescent probes.	<a href="#">[1]</a> <a href="#">[9]</a>
Polymers and COFs	Acts as a building block for polymers and as an amine linker for the construction of Covalent Organic Frameworks (COFs).	<a href="#">[1]</a>
Dyes and Pigments	Used as an intermediate in the synthesis of various dyes and pigments.	<a href="#">[1]</a>
Agrochemicals	A precursor in the development of new agrochemical compounds.	<a href="#">[10]</a>
Pharmaceuticals	A starting material for the synthesis of pharmaceutically active molecules, including anticonvulsants.	<a href="#">[1]</a> <a href="#">[10]</a>
Corrosion Inhibitor	Shows potential as a corrosion inhibitor for various metals.	<a href="#">[1]</a>
Antimicrobial and Anticancer Research	Studied for its potential antimicrobial and anticancer properties.	<a href="#">[1]</a>

## Experimental Protocol: Hydrothermal Synthesis of Fluorescent Carbon Dots

This protocol is adapted from a method for a similar precursor, 1,2,4,5-benzenetetramine, and may require optimization for **1,2,4-benzenetriamine dihydrochloride**.[\[1\]](#)

- Reagents: **1,2,4-Benzenetriamine dihydrochloride**, deionized water.
- Procedure:
  - Dissolve **1,2,4-benzenetriamine dihydrochloride** in deionized water to create a precursor solution.
  - Transfer the solution to a Teflon-lined stainless-steel autoclave.
  - Seal the autoclave and heat it to a temperature in the range of 170-180 °C for a duration of 5.5 to 8 hours.<sup>[1]</sup>
  - After the reaction, allow the autoclave to cool to room temperature.
  - The resulting dark solution containing carbon dots is then purified. Purification can be achieved by centrifugation to remove larger particles, followed by dialysis (e.g., using a 1 kDa MWCO dialysis bag) against deionized water for 48 hours to remove unreacted precursors and small molecules.<sup>[1]</sup>
  - The purified carbon dot solution can be stored at 4 °C in the dark.



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**Caption:** Experimental workflow for the synthesis of fluorescent carbon dots.

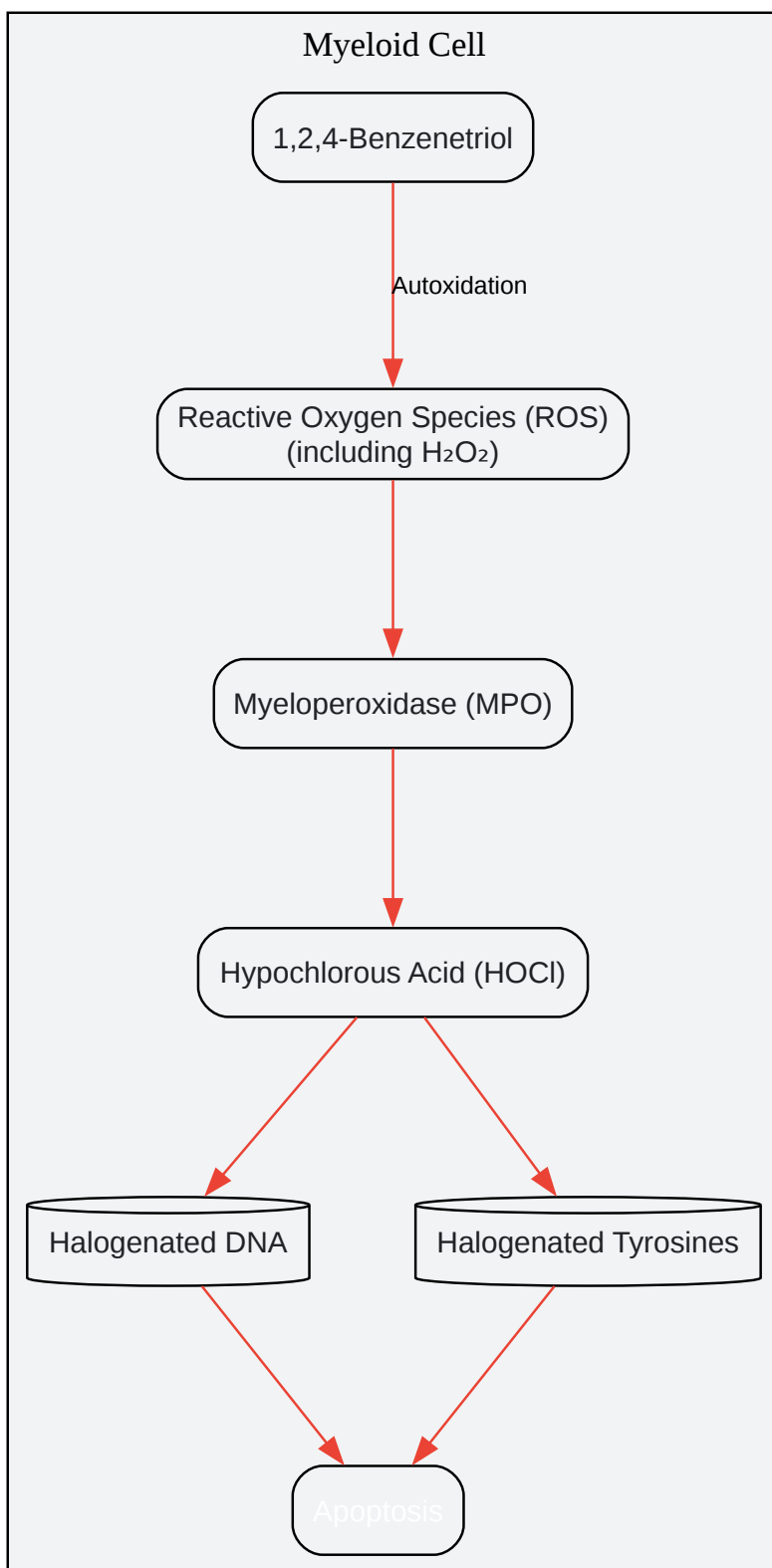
## Biological Activity and Potential Signaling Pathways

Direct studies on the signaling pathways affected by 1,2,4-benzenetriamine are limited. However, research on the related benzene metabolite, 1,2,4-benzenetriol, provides insights



into potential mechanisms of cytotoxicity, particularly in myeloid cells.<sup>[5]</sup><sup>[11]</sup> This compound has been shown to induce halogenative stress, leading to DNA damage and apoptosis.<sup>[5]</sup>

The proposed mechanism involves the intracellular generation of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) by 1,2,4-benzenetriol.<sup>[5]</sup> In myeloid cells, which have high levels of myeloperoxidase (MPO),  $\text{H}_2\text{O}_2$  is converted to hypochlorous acid (HOCl).<sup>[5]</sup><sup>[11]</sup> HOCl is a potent oxidizing and halogenating agent that can lead to the formation of halogenated DNA and tyrosines, causing cellular damage and triggering apoptosis.<sup>[5]</sup>



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**Caption:** Proposed signaling pathway for 1,2,4-benzenetriol-induced cytotoxicity.

## Safety Information

**1,2,4-Benzenetriamine dihydrochloride** is considered a hazardous chemical and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information for **1,2,4-Benzenetriamine Dihydrochloride**

Hazard Statement	Precautionary Statement	Reference(s)
Harmful if swallowed.	Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.	<a href="#">[11]</a>
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[11]</a>
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[11]</a>
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.	<a href="#">[11]</a>

### First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[\[11\]](#)
- Skin Contact: Wash off immediately with soap and plenty of water.[\[11\]](#)
- Inhalation: Move to fresh air.[\[11\]](#)
- Ingestion: Do NOT induce vomiting. Drink plenty of water.[\[11\]](#)

In all cases of exposure, seek medical attention.[11]

## Conclusion

**1,2,4-Benzenetriamine dihydrochloride** is a chemical intermediate with significant potential in the development of advanced materials and as a precursor in organic synthesis. Its utility in creating fluorescent carbon dots and as a building block for polymers highlights its importance in materials science. While direct evidence of its interaction with specific biological signaling pathways is currently limited, studies on the related compound, 1,2,4-benzenetriol, suggest a potential for inducing cellular stress and apoptosis, which warrants further investigation for drug development purposes. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature. This guide serves as a foundational resource for understanding and utilizing **1,2,4-benzenetriamine dihydrochloride** in scientific and industrial applications.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,2,4-Benzenetriamine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197292#1-2-4-benzenetriamine-dihydrochloride-cas-number-615-47-4]

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